1-(2-Bromophenyl)cyclobutan-1-amine hydrochloride
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Overview
Description
“1-(2-Bromophenyl)cyclobutan-1-amine hydrochloride” is a chemical compound with the CAS Number: 1228878-81-6 . It has a molecular weight of 262.58 . The compound appears as a powder .
Physical and Chemical Properties The IUPAC name for this compound is 1-(2-bromophenyl)cyclobutanamine hydrochloride . The InChI code is 1S/C10H12BrN.ClH/c11-9-5-2-1-4-8(9)10(12)6-3-7-10;/h1-2,4-5H,3,6-7,12H2;1H . The compound is stored at room temperature .
Scientific Research Applications
Polymer Chemistry Applications
- The compound has been studied for its role in cation radical polymerization mechanisms, showing potential for the creation of novel polymer structures (Bauld et al., 1996).
Organic Synthesis and Reactivity
- It has been a focal point in the enantioselective synthesis of polysubstituted aminocyclobutanes and aminocyclopropanes, which are vital substructures in biologically active compounds (Feng et al., 2019).
- The compound has also been involved in research exploring the detection of transient radical cations in solution, highlighting its relevance in studying radical cation chain reactions (Meyer & Metzger, 2003).
Molecular Structure and Analysis
- Investigations have been conducted on the synthesis of 1-substituted benzimidazoles from o-Bromophenyl isocyanide and amines, showing the compound's utility in the creation of complex molecular structures (Lygin & Meijere, 2009).
- Additionally, it has been used in studies involving the synthesis and structural analysis of various organic compounds, further demonstrating its versatility in organic chemistry (Devine et al., 1975).
Safety And Hazards
The compound has been assigned the GHS07 pictogram. The hazard statements associated with it are H302, H315, H319, H335 . The precautionary statements include P261, P264, P270, P271, P280, P301+P312, P302+P352, P304+P340, P305+P351+P338, P312, P330, P332+P313, P337+P313, P362, P403+P233, P405, P501 .
properties
IUPAC Name |
1-(2-bromophenyl)cyclobutan-1-amine;hydrochloride |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H12BrN.ClH/c11-9-5-2-1-4-8(9)10(12)6-3-7-10;/h1-2,4-5H,3,6-7,12H2;1H |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BLWYJNPFXKMTDE-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(C1)(C2=CC=CC=C2Br)N.Cl |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H13BrClN |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40717822 |
Source
|
Record name | 1-(2-Bromophenyl)cyclobutan-1-amine--hydrogen chloride (1/1) | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40717822 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
262.57 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
1-(2-Bromophenyl)cyclobutan-1-amine hydrochloride | |
CAS RN |
1228878-81-6 |
Source
|
Record name | 1-(2-Bromophenyl)cyclobutan-1-amine--hydrogen chloride (1/1) | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40717822 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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